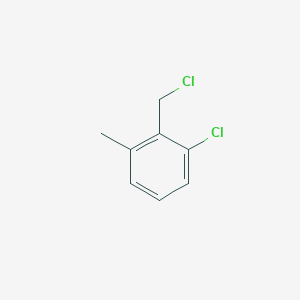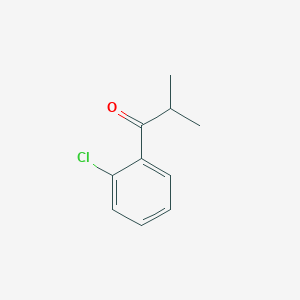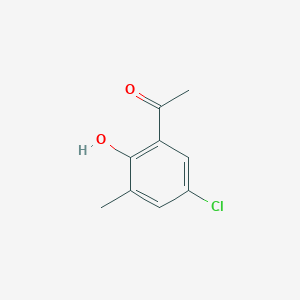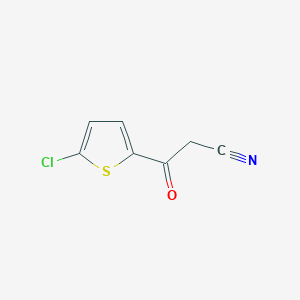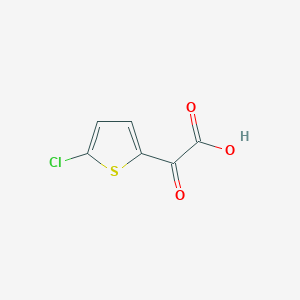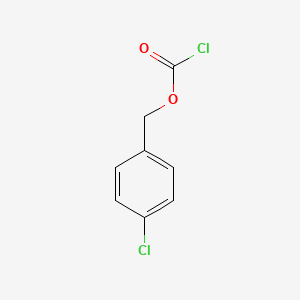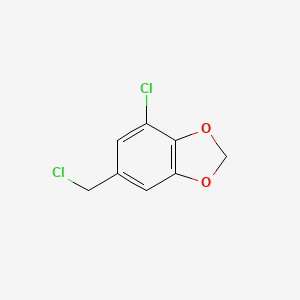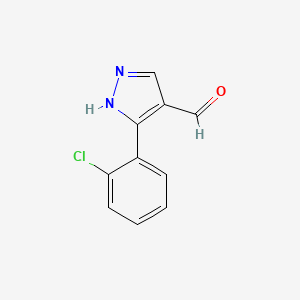
2-Chloro-7-methoxy-3-phenylquinoline
Descripción general
Descripción
2-Chloro-7-methoxy-3-phenylquinoline is a chemical compound with the empirical formula C16H12ClNO . It has a molecular weight of 269.73 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string of this compound is ClC1=NC2=CC (OC)=CC=C2C=C1C3=CC=CC=C3 . The InChI is 1S/C16H12ClNO/c1-19-13-8-7-12-9-14 (11-5-3-2-4-6-11)16 (17)18-15 (12)10-13/h2-10H,1H3 .Aplicaciones Científicas De Investigación
Green Chemistry and Synthesis of Thiazolidinone Derivatives
A study by Rana, Mistry, and Desai (2008) demonstrated the synthesis of thiazolidinone derivatives from 3-{[(1E)-(2'-chloro-7'-methoxyquinoline-3'-yl)methylene]amino}-4-(substituted phenyldiazenyl)phenol using both conventional and microwave methods. These compounds were screened for antibacterial and antifungal activities, highlighting the potential pharmaceutical applications of derivatives of 2-Chloro-7-methoxy-3-phenylquinoline in antimicrobial treatments (Rana, Mistry, & Desai, 2008).
Synthetic Applications
Srivastava, Neelima, and Bhaduri (1987) furnished new examples of synthetic applications of a closely related compound, 2-chloro-3-formylquinoline, showcasing its utility in the novel and facile syntheses of various quinoline derivatives. This research underscores the versatility of chloro-substituted quinolines in synthetic organic chemistry (Srivastava, Neelima, & Bhaduri, 1987).
Inhibition of Tubulin Polymerization
Methoxy-substituted 3-formyl-2-phenylindoles, which share structural similarities with this compound, have been studied for their ability to inhibit tubulin polymerization, a key process in cell division. This research, conducted by Gastpar, Goldbrunner, Marko, and von Angerer (1998), suggests the potential of such compounds in developing anticancer agents by targeting microtubule assembly in cancer cells (Gastpar, Goldbrunner, Marko, & von Angerer, 1998).
Chemosensor for Cadmium
Prodi, Montalti, Zaccheroni, Bradshaw, Izatt, and Savage (2001) characterized a 5-chloro-8-methoxyquinoline appended diaza-18-crown-6 as a selective chemosensor for cadmium, demonstrating the utility of methoxyquinoline derivatives in environmental monitoring and analysis of heavy metals in waste effluents and food products (Prodi, Montalti, Zaccheroni, Bradshaw, Izatt, & Savage, 2001).
Safety and Hazards
Propiedades
IUPAC Name |
2-chloro-7-methoxy-3-phenylquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO/c1-19-13-8-7-12-9-14(11-5-3-2-4-6-11)16(17)18-15(12)10-13/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWUOBDNTWOCUFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC(=C(C=C2C=C1)C3=CC=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60526958 | |
| Record name | 2-Chloro-7-methoxy-3-phenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60526958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85274-56-2 | |
| Record name | 2-Chloro-7-methoxy-3-phenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60526958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


